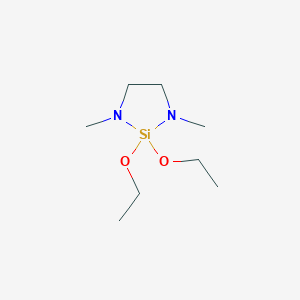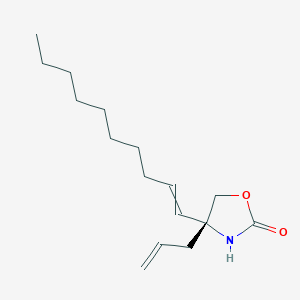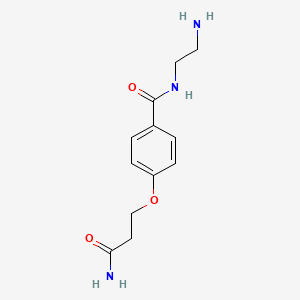
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine is a chemical compound with the molecular formula C8H18N2O2Si It is a member of the diazasilolidine family, characterized by a five-membered ring containing two nitrogen atoms and one silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine typically involves the reaction of diethoxymethylsilane with dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
[ \text{(C2H5O)2SiCH3} + \text{(CH3)2NH} \rightarrow \text{C8H18N2O2Si} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions include siloxane derivatives, silane derivatives, and various substituted diazasilolidines.
科学的研究の応用
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty polymers and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which 2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen and nitrogen atoms, facilitating the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2-Diethoxy-1-(Trimethylsilyl)-1,2-Azasilolidine: Similar in structure but contains a trimethylsilyl group instead of a dimethyl group.
2,2-Dimethyl-1,3-dioxolane: Contains a dioxolane ring instead of a diazasilolidine ring.
Dimethyl 1,3-Dithiole-2-thione-4,5-dicarboxylate: Contains a dithiole ring and is used in different applications.
Uniqueness
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine is unique due to its specific ring structure and the presence of both ethoxy and dimethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
874751-89-0 |
|---|---|
分子式 |
C8H20N2O2Si |
分子量 |
204.34 g/mol |
IUPAC名 |
2,2-diethoxy-1,3-dimethyl-1,3,2-diazasilolidine |
InChI |
InChI=1S/C8H20N2O2Si/c1-5-11-13(12-6-2)9(3)7-8-10(13)4/h5-8H2,1-4H3 |
InChIキー |
UOFSTOGYZUCIOC-UHFFFAOYSA-N |
正規SMILES |
CCO[Si]1(N(CCN1C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)
![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)


![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)


![4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B12614640.png)
![4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine](/img/structure/B12614643.png)
![1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one](/img/structure/B12614649.png)
